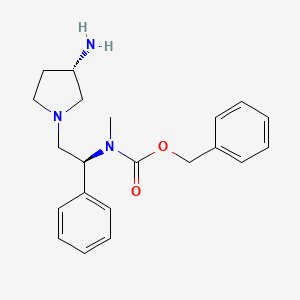
Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)(methyl)carbamate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group, a pyrrolidine ring, and a carbamate moiety. Its stereochemistry, indicated by the (S) configuration, plays a crucial role in its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)(methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzyl chloroformate with (S)-3-aminopyrrolidine under basic conditions to form the intermediate benzyl ((S)-3-aminopyrrolidin-1-yl)carbamate. This intermediate is then reacted with (S)-1-phenylethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)carbamate.
Reduction: Formation of benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)(methyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)(methyl)carbamate involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, coordinating with the catalytic zinc ion and mimicking the binding of bicarbonate . This inhibition can lead to decreased enzyme activity, affecting various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Shares the benzyl and carbamate moieties but lacks the pyrrolidine and phenylethyl groups.
Phenylethyl carbamate: Contains the phenylethyl and carbamate groups but lacks the benzyl and pyrrolidine moieties.
Propiedades
Fórmula molecular |
C21H27N3O2 |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
benzyl N-[(1S)-2-[(3S)-3-aminopyrrolidin-1-yl]-1-phenylethyl]-N-methylcarbamate |
InChI |
InChI=1S/C21H27N3O2/c1-23(21(25)26-16-17-8-4-2-5-9-17)20(18-10-6-3-7-11-18)15-24-13-12-19(22)14-24/h2-11,19-20H,12-16,22H2,1H3/t19-,20+/m0/s1 |
Clave InChI |
IUHJKDKDNCYXFC-VQTJNVASSA-N |
SMILES isomérico |
CN([C@H](CN1CC[C@@H](C1)N)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CN(C(CN1CCC(C1)N)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


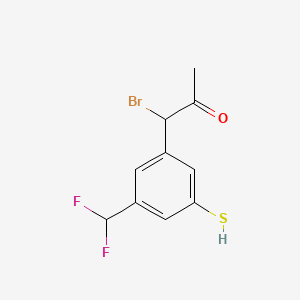
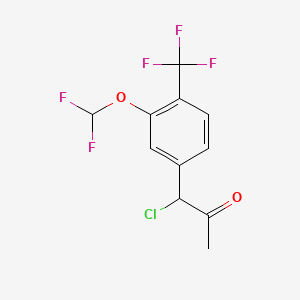
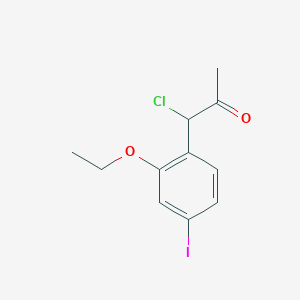
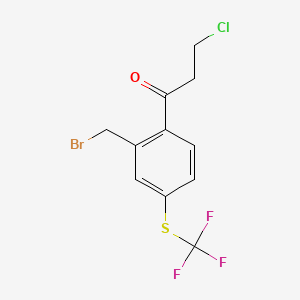
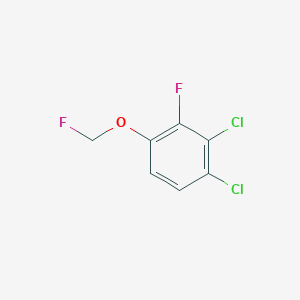
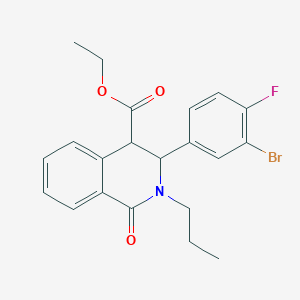
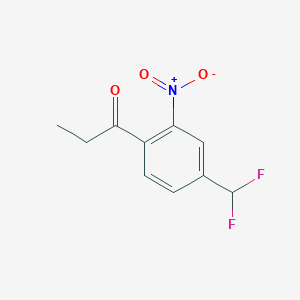
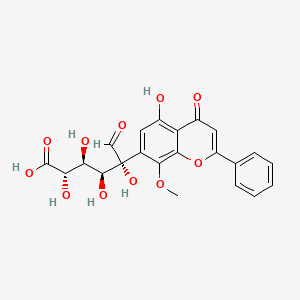


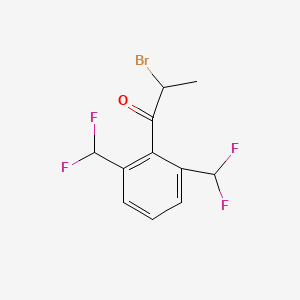
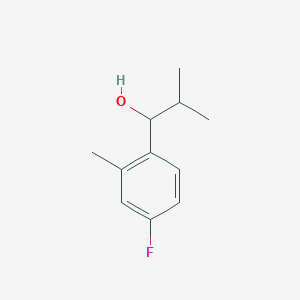
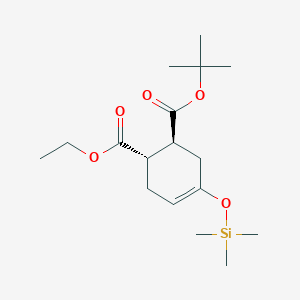
![[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate](/img/structure/B14050848.png)
